![molecular formula C22H23N3O3S B2377275 N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 899968-57-1](/img/structure/B2377275.png)
N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The phenyl rings are substituted with methoxy groups (OCH3) and a methyl group (CH3), respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and phenyl rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring and phenyl rings could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Anticancer Activity
- VEGFR-2 Inhibitors: Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, similar in structure to the specified compound, have been studied for their anticancer activity. Some of these compounds showed significant cytotoxic activity against various cancer cell lines and were identified as potent inhibitors of the VEGFR-2, an important target in cancer therapy (Ghorab et al., 2016).
Structural and Synthetic Studies
- Ring-Cleavage Reactions: Research on pyridazine derivatives, closely related to the compound , revealed novel ring-cleavage reactions, enhancing our understanding of the chemical behavior of such compounds (Gómez et al., 1985).
- Cytotoxic Properties and Synthesis: Derivatives of pyrido[3,4-d]pyridazine were synthesized and characterized, aiming to discover new biologically active agents. These studies contribute to the understanding of the structure-activity relationships of such compounds (Wójcicka et al., 2022).
Molecular Docking and In Vitro Screening
- Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives: Novel pyridine derivatives were synthesized and subjected to molecular docking screenings towards various proteins, revealing moderate to good binding energies. This research aids in the development of compounds with potential pharmacological applications (Flefel et al., 2018).
Antimicrobial and Fingerprint Applications
- Biological Screening and Fingerprint Analysis: A series of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and screened for various biological activities. Some compounds showed significant activities, and the study also explored their application in latent fingerprint analysis (Khan et al., 2019).
Histamine H3 Receptor Antagonists/Inverse Agonists
- CEP-26401 (Irdabisant): A novel series of pyridazin-3-one derivatives was identified as potent, selective histamine H3 receptor inverse agonists, with potential therapeutic application in attentional and cognitive disorders (Hudkins et al., 2011).
Synthesis of Novel Derivatives
- Anticancer, Antiangiogenic, and Antioxidant Agents: New pyridazinone derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some compounds exhibited inhibitory activities close to standard drugs, highlighting their potential therapeutic applications (Kamble et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-5-6-16(11-15(14)2)18-8-10-22(25-24-18)29-13-21(26)23-17-7-9-19(27-3)20(12-17)28-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQABPINDRJTAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)
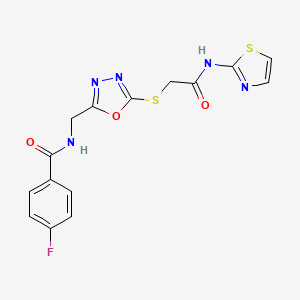

![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)
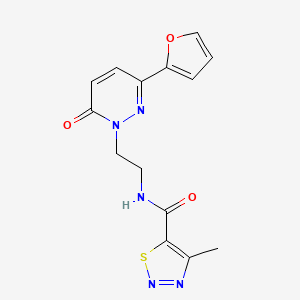
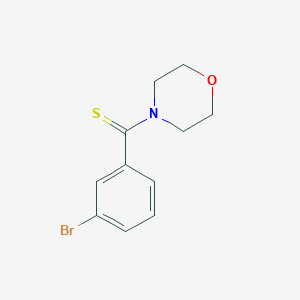
![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)
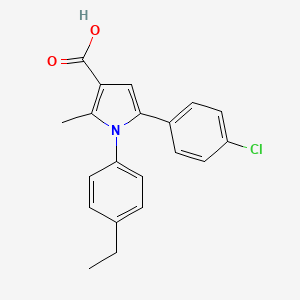
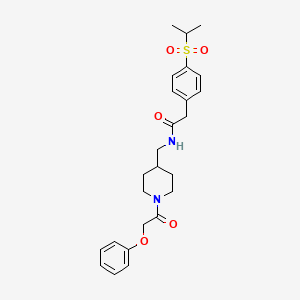
![11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2377209.png)
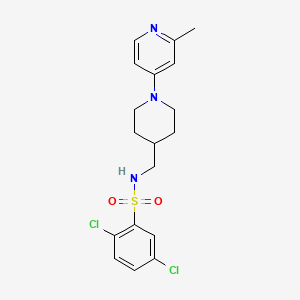
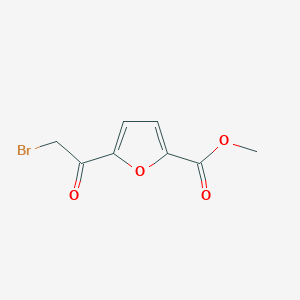
![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)